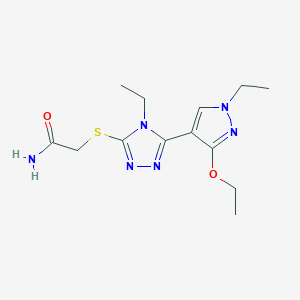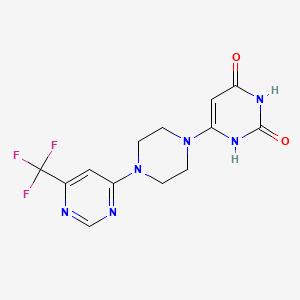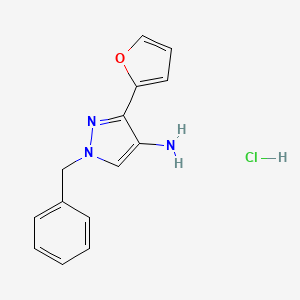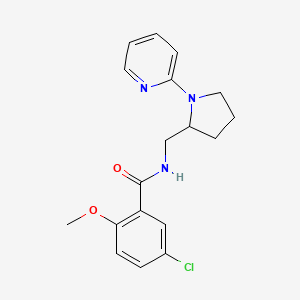
3-((1-((5-Chlorothiophen-2-yl)sulfonyl)pyrrolidin-3-yl)oxy)pyridazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis and Antibacterial Evaluation of Novel Heterocyclic Compounds
The research on the synthesis of new heterocyclic compounds containing a sulfonamido moiety has shown promising results in the quest for effective antibacterial agents. The study involved the reaction of a precursor compound with various active methylene compounds, leading to the production of derivatives including pyran, pyridine, and pyridazine. Additionally, the precursor's reactivity with hydrazine derivatives was explored, yielding pyrazole and oxazole derivatives. The treatment of the precursor with compounds such as urea, thiourea, and guanidine hydrochloride also resulted in the formation of pyrimidine and thiazine derivatives. The antibacterial activity of these newly synthesized compounds was tested, and eight of them exhibited high activities, indicating their potential as antibacterial agents .
Molecular Structure Analysis of Chlorothiazide–pyridine
In a separate study, the molecular structure of a chlorothiazide–pyridine compound was analyzed. The compound, with the systematic name 6-chloro-2H-1,2,4-benzothiadiazine-7-sulfonamide 1,1-dioxide pyridine trisolvate, forms a 1:3 solvate with pyridine. The crystal structure of this compound is characterized by strong intermolecular N—H⋯N hydrogen bonds, which contribute to the stabilization of the structure. This study provides insight into the molecular interactions and structural stability of chlorothiazide in the presence of pyridine, which could be relevant for understanding the behavior of similar sulfonamide-containing heterocyclic compounds .
Physical and Chemical Properties Analysis
While the provided data does not include specific details on the physical and chemical properties of "3-((1-((5-Chlorothiophen-2-yl)sulfonyl)pyrrolidin-3-yl)oxy)pyridazine", we can infer from the related compounds studied that such properties are crucial for their potential application as antibacterial agents. The solubility, stability, and reactivity of these compounds are likely to be influenced by their molecular structure, particularly the presence of the sulfonamido moiety and the intermolecular hydrogen bonding as seen in the chlorothiazide–pyridine compound .
Chemical Reactions Analysis
The synthesis of the heterocyclic compounds containing a sulfonamido moiety involves various chemical reactions, including the reaction of the precursor with active methylene compounds and hydrazine derivatives. These reactions lead to the formation of a diverse range of derivatives, each with its own set of reactivities and potential applications. The antibacterial activity of these compounds suggests that the chemical reactions involved in their synthesis are effective in producing compounds with biological activity .
Wissenschaftliche Forschungsanwendungen
Antibacterial and Antimicrobial Applications
Research indicates that heterocyclic compounds, including those with structures similar to 3-((1-((5-Chlorothiophen-2-yl)sulfonyl)pyrrolidin-3-yl)oxy)pyridazine, have been explored for their potential as antibacterial agents. One study focused on the synthesis of novel heterocyclic compounds containing a sulfonamido moiety, aimed at developing antibacterial agents. This research discovered that several of these compounds exhibited high antibacterial activities, highlighting the therapeutic potential of such chemical structures in addressing bacterial infections (Azab, Youssef, & El-Bordany, 2013).
Another investigation into the synthesis of new heterocycles based on sulfonamido pyrazole revealed the creation of compounds with significant antimicrobial activity. This study underscores the utility of sulfonamido-based heterocyclic compounds in developing new antimicrobial agents, potentially offering new avenues for the treatment of infectious diseases (El‐Emary, Al-muaikel, & Moustafa, 2002).
Antitumor Applications
Further research explored the synthesis of thiophene and N-substituted thieno[3,2-d] pyrimidine derivatives as potent antitumor and antibacterial agents. This comprehensive study synthesized a series of compounds, some of which demonstrated higher activity against liver, colon, and lung cancer cell lines than the standard drug doxorubicin, indicating the potential for these compounds in cancer therapy (Hafez, Alsalamah, & El-Gazzar, 2017).
Herbicidal Applications
Another dimension of research has been the exploration of pyridazine derivatives for herbicidal activities. A study synthesized a series of 3-N-substituted amino-6-methyl-4-(3-trifluoromethylphenyl)pyridazine derivatives and evaluated them for their herbicidal effectiveness. Some of these compounds were found to completely inhibit chlorophyll at very low concentrations and exhibited equal or higher herbicidal activities against certain plants compared to commercial herbicides, suggesting their potential in agricultural applications (Xu et al., 2008).
Eigenschaften
IUPAC Name |
3-[1-(5-chlorothiophen-2-yl)sulfonylpyrrolidin-3-yl]oxypyridazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12ClN3O3S2/c13-10-3-4-12(20-10)21(17,18)16-7-5-9(8-16)19-11-2-1-6-14-15-11/h1-4,6,9H,5,7-8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMEFWAWOTOAFAR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1OC2=NN=CC=C2)S(=O)(=O)C3=CC=C(S3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12ClN3O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(2-(diethylamino)ethyl)-N-(4-fluorobenzo[d]thiazol-2-yl)benzo[d]thiazole-6-carboxamide hydrochloride](/img/structure/B2530733.png)
![3-{[(Tert-butoxy)carbonyl]amino}-1-(diphenylmethyl)azetidine-3-carboxylic acid](/img/structure/B2530735.png)
![N-(benzo[d][1,3]dioxol-5-yl)-2-(2-methyl-6-(3-methylbenzyl)-4-oxo-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2530739.png)




![3-{[3-(trifluoromethyl)benzyl]sulfonyl}-1H-1,2,4-triazole](/img/structure/B2530746.png)
![(4-(6-Fluorobenzo[d]thiazol-2-yl)piperazin-1-yl)(3-methoxynaphthalen-2-yl)methanone](/img/structure/B2530748.png)


![N1-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-N2-(4-methoxyphenyl)oxalamide](/img/structure/B2530752.png)

